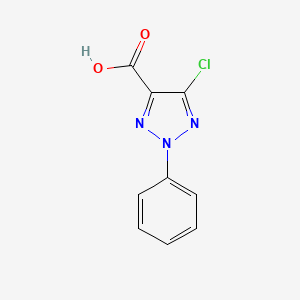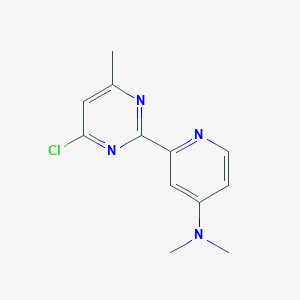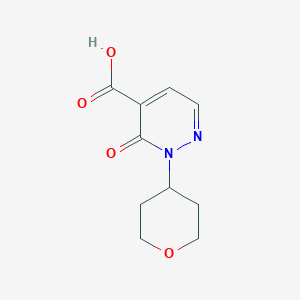
2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL typically involves the formation of the pyridine and pyrimidine rings followed by their functionalization. One common method involves the reaction of 2-chloropyridine with dimethylamine to form 2-(dimethylamino)pyridine. This intermediate is then reacted with 2,4-dichloro-6-methylpyrimidine under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .
Applications De Recherche Scientifique
2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit collagen prolyl 4-hydroxylase, an enzyme involved in collagen synthesis. This inhibition leads to a reduction in collagen production, which is beneficial in the treatment of fibrotic diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)pyridine: A simpler analog that lacks the pyrimidine ring.
6-Methylpyrimidin-4-OL: A compound that lacks the dimethylamino group and the pyridine ring.
Uniqueness
2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. The presence of both pyridine and pyrimidine rings allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C12H14N4O |
|---|---|
Poids moléculaire |
230.27 g/mol |
Nom IUPAC |
2-[4-(dimethylamino)pyridin-2-yl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H14N4O/c1-8-6-11(17)15-12(14-8)10-7-9(16(2)3)4-5-13-10/h4-7H,1-3H3,(H,14,15,17) |
Clé InChI |
DCMBGTQBPQMSOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC(=N1)C2=NC=CC(=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11786217.png)





![6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786248.png)


![3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B11786270.png)
![6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786276.png)

![Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11786292.png)
